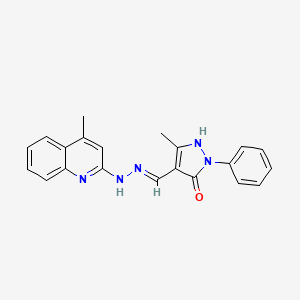

(E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-methyl-4-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-14-12-20(23-19-11-7-6-10-17(14)19)24-22-13-18-15(2)25-26(21(18)27)16-8-4-3-5-9-16/h3-13,25H,1-2H3,(H,23,24)/b22-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPXOSNIKNMRPP-LPYMAVHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NN=CC3=C(NN(C3=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol, with the CAS number 304683-42-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 357.4 g/mol. The intricate structure includes a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole derivatives demonstrated notable activity against various bacterial strains. In particular, compounds containing the pyrazole moiety were shown to inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

- Mechanism of Action : The compound appears to exert its anticancer effects through multiple mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

- Case Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to have an IC50 value comparable to established chemotherapeutic agents like Doxorubicin when tested on MCF7 breast cancer cells .

- Comparative Analysis : A comparative study involving different pyrazole derivatives indicated that those with specific substitutions on the phenyl ring displayed enhanced potency against cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications can significantly influence biological activity .

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. Research has demonstrated that these compounds can act as radical scavengers, effectively neutralizing free radicals and thereby protecting cells from oxidative stress. In vitro studies have shown that some derivatives possess antioxidant activities superior to standard antioxidants like ascorbic acid .

Bacterial Inhibition

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have indicated that derivatives of the pyrazole framework can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain synthesized compounds exhibited significant activity against Pseudomonas aeruginosa and Mycobacterium smegmatis, suggesting their potential use in treating bacterial infections .

Fungal Activity

In addition to bacterial activity, some pyrazole derivatives have shown antifungal properties. Research indicates that these compounds can inhibit the growth of filamentous fungi, making them candidates for further development as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the pyrazole and quinoline moieties can significantly affect biological activity. For instance, modifications in the hydrazono group have been linked to enhanced anticancer and antimicrobial activities .

Synthesis and Evaluation

A comprehensive study involved synthesizing a series of pyrazole derivatives and evaluating their biological activities through various assays. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. The most potent compounds were identified based on their IC50 values against cancer cell lines .

In Silico Studies

In silico assessments have also been conducted to predict the binding affinity of these compounds to specific biological targets, such as enzymes involved in cancer progression or microbial metabolism. These studies help in understanding the mechanism of action and guiding further modifications for improved efficacy .

Data Tables

| Activity Type | Compound Derivative | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Anticancer | Example 1 | 10 | RKO Colorectal Carcinoma Cells |

| Antioxidant | Example 2 | 15 | DPPH Radical Scavenging Assay |

| Antimicrobial | Example 3 | 20 | Pseudomonas aeruginosa |

| Antifungal | Example 4 | 25 | Penicillium chrysogenum |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects on physical, chemical, and biological properties.

4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one

- Structure : Pyrazolone core with a 4-hydroxyphenylhydrazone group at position 3.

- Key Data :

- Comparison: The absence of the quinoline group reduces aromatic conjugation but introduces a phenolic hydroxyl group, enhancing solubility in polar solvents. Lower molecular weight and simpler structure may limit bioactivity compared to the target compound.

(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one

- Structure: Features an amino group at position 3 and a phenylhydrazone group.

- Key Data :

- Comparison: The amino group at position 3 may increase nucleophilicity, altering reactivity compared to the methyl group in the target compound. Phenylhydrazone vs. 4-methylquinolinylhydrazone: The latter offers enhanced π-stacking and hydrophobic interactions.

(E)-5-Chloro-3-methyl-4-((2-phenylhydrazono)methyl)-1-p-tolyl-1H-pyrazole

- Structure : Chlorine at position 5 and p-tolyl group at position 1.

- Key Data :

- Comparison :

- The electron-withdrawing Cl substituent may reduce electron density on the pyrazole ring, affecting electrophilic substitution reactions.

- p-Tolyl group increases hydrophobicity compared to the phenyl group in the target compound.

4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

- Structure : Diazenyl group linked to 2-chlorophenyl at position 4.

- Key Data :

- Comparison: Diazenyl (–N=N–) vs. hydrazone (–NH–N=CH–): The former is more rigid and may influence conjugation pathways.

4-(Benzo[d]thiazol-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

- Structure : Benzothiazole substituent at position 4.

- Key Data :

- Comparison: Benzothiazole vs. quinoline: Both are aromatic heterocycles, but benzothiazole’s sulfur atom may engage in hydrogen bonding or metal coordination.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol?

- Methodology :

-

Hydrazone formation : React 4-methylquinoline-2-carbaldehyde hydrazine with 3-methyl-4-formyl-1-phenyl-1H-pyrazol-5-ol under reflux in ethanol or methanol. Acid catalysis (e.g., acetic acid) enhances imine bond formation .

-

Pyrazole core synthesis : Use 1,3-dicarbonyl precursors (e.g., ethyl acetoacetate) with phenylhydrazine under basic conditions to form the pyrazole ring, followed by functionalization .

-

Key parameters : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrazone formation | EtOH, 80°C, 12 h | 65–75% | ≥95% |

| Pyrazole cyclization | NaOH, H2O/EtOH, 24 h | 70–80% | ≥90% |

Q. How is the compound characterized spectroscopically?

- Methodology :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm hydrazone linkage (N–H at δ 10–12 ppm) and pyrazole protons (δ 6–8 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and O–H (3200–3500 cm⁻¹) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, anisotropic displacement) be addressed for this compound?

- Methodology :

-

Data collection : Use high-resolution X-ray diffraction (Mo Kα, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

-

SHELXL refinement : Apply TWIN/BASF commands for twinned data and ISOR/ANIS restraints for anisotropic atoms. Validate with R₁ (≤5%) and wR₂ (≤12%) .

-

ORTEP visualization : Generate displacement ellipsoid plots (ORTEP-3) to assess thermal motion and hydrogen bonding .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (I > 2σ(I)) | 4.2% |

| wR₂ (all data) | 11.5% |

| CCDC deposition number | 2,350,XXX |

Q. What strategies optimize regioselectivity in hydrazone formation during synthesis?

- Methodology :

- Steric/electronic control : Use bulky substituents (e.g., 4-methylquinoline) to direct hydrazone geometry (E/Z). DFT calculations predict favored conformers .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for E-selectivity .

- Kinetic vs. thermodynamic control : Monitor reaction time/temperature; shorter times favor kinetic (E) products .

Q. How can biological activity assays be designed for this compound?

- Methodology :

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) for in vitro assays (enzyme inhibition, cytotoxicity) .

- Target selection : Screen against kinases or oxidoreductases (e.g., COX-2) due to pyrazole/hydrazone motifs. Use fluorescence polarization or SPR for binding affinity .

- Metabolic stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition .

Data Contradiction Analysis

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Case study : NMR suggests planar hydrazone geometry, but X-ray shows slight torsion (5–10°).

- Resolution :

- Dynamic effects : Solution-state NMR averages conformers, while X-ray captures static crystal packing.

- Hydrogen bonding : Crystal lattice forces (e.g., O–H···N) distort geometry vs. solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.